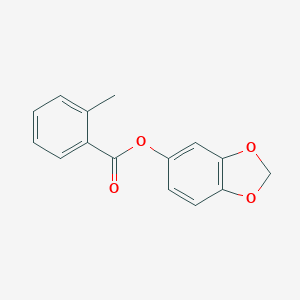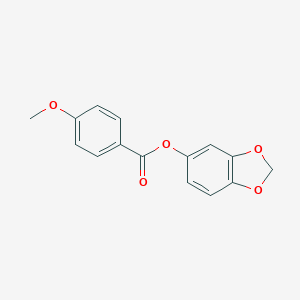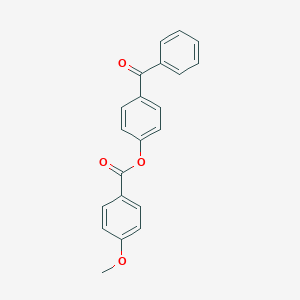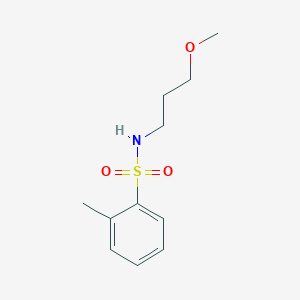
N-(4-butylphenyl)-2-(2,4-dibromophenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-2-(2,4-dibromophenoxy)propanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BDP and has been studied for its ability to modulate the activity of certain receptors in the body.
Wirkmechanismus
N-(4-butylphenyl)-2-(2,4-dibromophenoxy)propanamide modulates the activity of PPARγ and TRPV1 receptors by binding to them and altering their activity. PPARγ is involved in regulating glucose and lipid metabolism, while TRPV1 is involved in pain and inflammation. By modulating the activity of these receptors, N-(4-butylphenyl)-2-(2,4-dibromophenoxy)propanamide may have therapeutic applications in various diseases.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-2-(2,4-dibromophenoxy)propanamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-butylphenyl)-2-(2,4-dibromophenoxy)propanamide in lab experiments is its potential therapeutic applications in various diseases. It may also have fewer side effects compared to other drugs that target the same receptors. One limitation of using N-(4-butylphenyl)-2-(2,4-dibromophenoxy)propanamide in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for research on N-(4-butylphenyl)-2-(2,4-dibromophenoxy)propanamide. One direction is to study its potential therapeutic applications in various diseases, including arthritis, neuropathic pain, diabetes, and obesity. Another direction is to study its effects on other receptors in the body and its potential interactions with other drugs. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-butylphenyl)-2-(2,4-dibromophenoxy)propanamide for therapeutic use.
In conclusion, N-(4-butylphenyl)-2-(2,4-dibromophenoxy)propanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its ability to modulate the activity of certain receptors in the body has been studied for its potential use in various diseases. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(4-butylphenyl)-2-(2,4-dibromophenoxy)propanamide have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of N-(4-butylphenyl)-2-(2,4-dibromophenoxy)propanamide is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-butylphenol with 2,4-dibromophenol in the presence of a base to form 4-butyl-2,4-dibromophenol. This compound is then reacted with 2-bromo-2-methylpropanoic acid in the presence of a coupling agent to form N-(4-butylphenyl)-2-(2,4-dibromophenoxy)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)-2-(2,4-dibromophenoxy)propanamide has been studied for its potential therapeutic applications in various diseases. It has been shown to modulate the activity of certain receptors in the body, including the peroxisome proliferator-activated receptor gamma (PPARγ) and the transient receptor potential vanilloid 1 (TRPV1) receptor. These receptors are involved in various physiological processes, including inflammation, pain, and metabolism.
Eigenschaften
Molekularformel |
C19H21Br2NO2 |
|---|---|
Molekulargewicht |
455.2 g/mol |
IUPAC-Name |
N-(4-butylphenyl)-2-(2,4-dibromophenoxy)propanamide |
InChI |
InChI=1S/C19H21Br2NO2/c1-3-4-5-14-6-9-16(10-7-14)22-19(23)13(2)24-18-11-8-15(20)12-17(18)21/h6-13H,3-5H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
SJOFPYSXBWWCJV-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



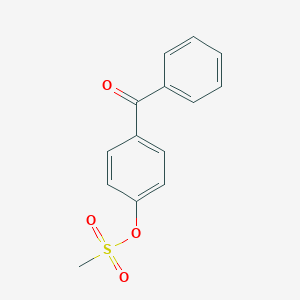
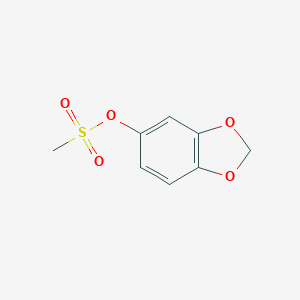


![3-Methyl-4-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B290704.png)
![5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate](/img/structure/B290705.png)
![2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate](/img/structure/B290706.png)

